AZD1940

描述

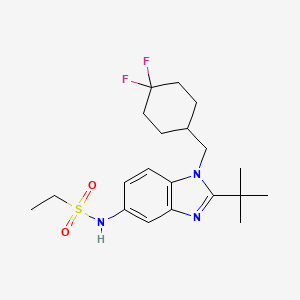

Structure

3D Structure

属性

IUPAC Name |

N-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29F2N3O2S/c1-5-28(26,27)24-15-6-7-17-16(12-15)23-18(19(2,3)4)25(17)13-14-8-10-20(21,22)11-9-14/h6-7,12,14,24H,5,8-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGGGZCIFUQHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=N2)C(C)(C)C)CC3CCC(CC3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114855 | |

| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881413-29-2 | |

| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881413-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-1940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881413292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1940 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ART-2713 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J0035E9FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1940: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1940, also known as ART-2713 or NEO-1940, is a peripherally selective cannabinoid agonist developed by AstraZeneca for the treatment of neuropathic pain.[1] As a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), this compound was designed to leverage the analgesic properties of cannabinoid receptor activation while minimizing the central nervous system (CNS) side effects associated with traditional cannabinoid therapies.[1][2] Preclinical studies demonstrated promising analgesic effects in models of inflammatory and neuropathic pain, with low brain uptake of the compound.[2] However, clinical trials in humans revealed a lack of significant analgesic efficacy and the emergence of unexpected, centrally-mediated cannabinoid side effects, leading to the discontinuation of its development.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular targets, signaling pathways, and the experimental methodologies used to characterize it.

Core Mechanism of Action: A Dual Agonist at Peripheral Cannabinoid Receptors

This compound is a potent, orally active full agonist at both the CB1 and CB2 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. The analgesic effects of this compound in preclinical models were primarily attributed to its action on peripheral CB1 receptors located on nociceptive neurons.[3][4]

The activation of these peripherally located CB1 and CB2 receptors by this compound leads to the inhibition of nociceptive signaling. This is achieved through the modulation of ion channels and the suppression of pro-inflammatory mediator release.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing key metrics for its binding affinity and functional activity at human cannabinoid receptors.

| Parameter | Receptor | Value | Species | Reference |

| pKi | Human CB1 | 7.93 | Human | [MedchemExpress] |

| pKi | Human CB2 | 9.06 | Human | [MedchemExpress] |

| Brain-Plasma Partition Coefficient (Kp) | - | 0.04 | Rat | [ScienceDirect] |

| Maximum Brain Radioactivity Concentration (% of injected dose) | - | 0.7% | Cynomolgus Monkey | [PubMed] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Signaling Pathways

This compound, upon binding to peripheral CB1 and CB2 receptors on nociceptive neurons and immune cells, initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gαi/o).

Peripheral Cannabinoid Receptor Signaling in Nociception

Caption: this compound activates peripheral CB1/CB2 receptors, leading to reduced neuronal excitability.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard pharmacological practices for cannabinoid receptor ligands, the following methodologies are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the affinity of this compound for CB1 and CB2 receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with BSA, is used.

-

Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist (e.g., [³H]CP55,940) is used at a concentration near its Kd.

-

Competition Binding: Increasing concentrations of unlabeled this compound are incubated with the membranes and the radioligand.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at CB1 and CB2 receptors.

General Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is used.

-

Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.

-

Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a standard full agonist.

In Vivo Models of Neuropathic and Inflammatory Pain

Preclinical efficacy of this compound was assessed in rodent models of pain.

Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):

-

Surgery: The sciatic nerve of an anesthetized rodent is loosely ligated.

-

Behavioral Testing: After a recovery period, mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (exaggerated response to a painful stimulus) is measured using a radiant heat source.

-

Drug Administration: this compound is administered (e.g., orally), and behavioral testing is repeated at various time points.

Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA):

-

Induction of Inflammation: CFA is injected into the paw of a rodent, inducing a localized inflammation.

-

Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to assess hyperalgesia.

-

Drug Administration: this compound is administered, and its effect on the inflammatory pain response is evaluated.

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical assessment of a drug candidate like this compound.

Conclusion

This compound is a well-characterized peripherally selective CB1/CB2 receptor full agonist. Its mechanism of action revolves around the activation of peripheral cannabinoid receptors, leading to the inhibition of nociceptive signaling through canonical Gi/o-coupled pathways. While it demonstrated efficacy in preclinical pain models, its clinical development was halted due to a lack of analgesic effect and the appearance of central side effects in humans. The study of this compound has provided valuable insights into the complexities of translating preclinical findings in the cannabinoid field to clinical outcomes and underscores the challenges in developing peripherally restricted drugs that completely avoid central effects.

References

- 1. AZD-1940 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]

AZD1940: A Technical Overview of a Peripherally Selective Cannabinoid Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1940, also known as ART-2713 or NEO-1940, is a synthetic, orally active, and peripherally selective cannabinoid receptor agonist developed by AstraZeneca.[1] It exhibits high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), acting as a full agonist at both receptors across multiple species, including humans, rats, and mice.[2][3] Initially investigated for the treatment of neuropathic pain, its development was halted due to insufficient analgesic efficacy and the emergence of unforeseen central nervous system (CNS)-related side effects in human clinical trials.[1][4] This guide provides a comprehensive technical overview of this compound, detailing its pharmacological properties, experimental protocols, and clinical findings.

Chemical and Physical Properties

This compound is a benzimidazole (B57391) derivative with the IUPAC name N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide.[1]

| Property | Value |

| Molecular Formula | C20H29F2N3O2S |

| Molar Mass | 413.53 g·mol−1 |

| CAS Number | 881413-29-2 |

| PubChem CID | 11675994 |

Pharmacology

Mechanism of Action

This compound functions as a potent, full agonist at both CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels, ultimately resulting in the dampening of neuronal excitability. The analgesic effects of cannabinoids are primarily mediated through the activation of CB1 receptors in the peripheral and central nervous systems, while CB2 receptor activation is predominantly associated with anti-inflammatory responses in immune cells.[2] this compound was designed to be peripherally selective, aiming to provide analgesia by acting on peripheral CB1 and CB2 receptors while minimizing the psychoactive effects associated with central CB1 receptor activation.[5]

Pharmacodynamics

This compound's affinity for human cannabinoid receptors has been quantified through radioligand binding assays.

| Receptor | pKi |

| Human CB1 Receptor | 7.93 |

| Human CB2 Receptor | 9.06 |

Table 1: Binding affinities (pKi) of this compound for human cannabinoid receptors.[2][3]

The compound also demonstrates high affinity for rat and mouse CB1 and CB2 receptors.[2] Functional assays have confirmed that this compound acts as a full agonist at both receptor subtypes in all three species.[2]

Pharmacokinetics

Preclinical studies in rats and primates indicated that this compound has low brain uptake at doses that produce analgesic effects, supporting its design as a peripherally restricted agent.[2][5] The brain-to-plasma partition coefficient in rats was reported to be 0.04.[6] This low central penetration was further confirmed in non-human primates using positron emission tomography (PET) imaging with [11C]-labeled this compound.[6]

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for the binding assays that determined the pKi values are not publicly available in the search results. However, a general methodology for such assays is as follows:

Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940), a potent cannabinoid agonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Analgesia Models in Rats

While specific protocols for this compound are not detailed, the following represents a standard approach for assessing analgesic efficacy in rodent models of inflammatory and neuropathic pain.

Objective: To evaluate the analgesic effect of orally administered this compound in rat models of pain.

Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):

-

Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rat.

-

After a set period for inflammation to develop (e.g., 24 hours), administer this compound orally at various doses.

-

Assess pain behavior at different time points post-dosing using methods such as:

-

Von Frey test: Measures mechanical allodynia (pain response to a non-painful stimulus) using calibrated filaments.

-

Plantar test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a radiant heat source to the paw.

-

-

A control group receives a vehicle. The degree of reversal of allodynia or hyperalgesia indicates analgesic efficacy.

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

-

Surgically induce a neuropathy by loosely ligating the sciatic nerve.

-

Allow several days for neuropathic pain behaviors to develop.

-

Administer this compound orally at various doses.

-

Assess mechanical allodynia and thermal hyperalgesia as described above.

-

Compare the responses to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow

Caption: Simplified signaling pathway of this compound at cannabinoid receptors.

Caption: Experimental and clinical development workflow for this compound.

Clinical Studies

This compound advanced to clinical trials to assess its safety, tolerability, and analgesic efficacy in humans.

Human Capsaicin-Induced Pain Model

A randomized, double-blind, placebo-controlled, crossover study was conducted in 44 healthy male volunteers to evaluate the effects of single oral doses of this compound (400 μg and 800 μg) on capsaicin-induced pain and hyperalgesia.[7]

Protocol Summary:

-

Pain Induction: Intradermal capsaicin injections in the forearm to induce ongoing pain, and application of capsaicin cream to the calf to induce primary and secondary hyperalgesia.[7]

-

Outcome Measures:

Results:

-

This compound did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[7]

-

Mild, dose-dependent CNS effects, including feeling 'high' and 'sedated', were observed.[7]

-

Dose-dependent, mild-to-moderate CNS-related and gastrointestinal adverse events were reported.[7]

Post-Operative Dental Pain Study

A randomized, double-blind, placebo-controlled study evaluated the analgesic efficacy of a single 800 μg oral dose of this compound in 151 patients undergoing surgical removal of an impacted lower third molar.[8][9][10]

Protocol Summary:

-

Intervention: Patients received either this compound (800 μg), naproxen (B1676952) (500 mg, as an active comparator), or placebo 1.5 hours before surgery.[8]

-

Primary Outcome: Pain intensity measured on a VAS over 8 hours post-surgery (AUC0-8h).[8]

-

Secondary Outcomes: Pain on jaw movement, time to rescue medication, and the number of patients requesting rescue medication.[8]

Results:

-

There was no statistically significant difference in pain relief between this compound and placebo.[8]

-

Naproxen provided significantly better pain relief than both this compound and placebo.[8]

-

This compound was associated with a high incidence of adverse events, including postural dizziness (80%), nausea (26%), and hypotension (21%).[8]

-

Statistically significant, though numerically small, increases in VAMS scores for "sedated" and "high" were observed with this compound compared to placebo.[8]

Conclusion

This compound is a high-affinity, full agonist for both CB1 and CB2 receptors that was designed for peripheral selectivity to treat neuropathic pain. While preclinical studies in animals showed promise for analgesia with low brain penetration, these findings did not translate to human clinical trials. In two different human pain models, this compound failed to demonstrate significant analgesic efficacy.[7][8] Furthermore, despite its intended peripheral restriction, it produced unexpected and dose-limiting central cannabinoid-like side effects.[1][8] Consequently, the clinical development of this compound was discontinued. The case of this compound highlights the challenges in translating preclinical cannabinoid pharmacology to effective and well-tolerated therapeutics in humans.

References

- 1. AZD-1940 - Wikipedia [en.wikipedia.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AZD-1940 - Wikipedia [ja.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

AZD1940 cannabinoid receptor agonist

An In-depth Technical Guide to AZD1940, a Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as ART-2713 or NEO-1940, is a synthetic, orally active, high-affinity full agonist for the cannabinoid CB1 and CB2 receptors.[1][2][3][4] Developed by AstraZeneca, it was initially investigated as a peripherally restricted analgesic for neuropathic and inflammatory pain, aiming to minimize the central nervous system (CNS) side effects commonly associated with cannabinoid receptor agonists.[3][5][6] Preclinical studies in animal models demonstrated promising analgesic effects with low brain penetration.[2][5] However, in human clinical trials, this compound failed to demonstrate significant analgesic efficacy and produced unexpected, dose-limiting CNS-related adverse effects.[3][7][8] Consequently, its clinical development was discontinued.[3] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, experimental data, and the methodologies used in its evaluation.

Mechanism of Action

This compound is a potent agonist at both human CB1 and CB2 receptors.[2] These receptors are G-protein coupled receptors (GPCRs) belonging to the Class A, rhodopsin-like family.[2] Both CB1 and CB2 receptors primarily couple to the inhibitory G-protein, Gi/o.[2] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is fundamental to the physiological effects mediated by cannabinoids, including analgesia.[2]

Signaling Pathway

The diagram below illustrates the canonical signaling pathway for CB1/CB2 receptors upon activation by an agonist such as this compound.

Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinity and functional activity data for this compound.

Table 1: Receptor Binding Affinity

| Receptor Target | Species | Parameter | Value | Reference(s) |

| CB1 | Human | pKi | 7.93 | [1][2][4] |

| CB2 | Human | pKi | 9.06 | [1][2][4] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity

| Receptor Target | Species | Assay Type | Functional Profile | Reference(s) |

| CB1 | Human, Rat, Mouse | Functional Assays | Full Agonist | [2][6] |

| CB2 | Human, Rat, Mouse | Functional Assays | Full Agonist | [2][6] |

Table 3: Clinical Trial Dosing

| Study Type | Condition | Dose(s) Administered | Route | Reference(s) |

| Phase 1 | Healthy Volunteers | 400 µg, 800 µg (single oral doses) | Oral | [7] |

| Phase 2 | Post-operative Dental Pain | 800 µg (single oral dose) | Oral | [8][9] |

Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. However, this section describes standard, representative methodologies for key assays used to characterize cannabinoid receptor agonists.

Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]-CP-55,940).

-

This compound (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Preparation: Serially dilute this compound to a range of concentrations.

-

Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes). Terminate the reaction by rapid filtration over glass fiber filter mats using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for Functional Agonist Activity)

This is a functional assay that measures G-protein activation following receptor stimulation by an agonist.[10][11]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at CB1/CB2 receptors.

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

This compound.

-

GDP (to ensure G-proteins are in an inactive state).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[10]

Methodology:

-

Pre-incubation: Incubate cell membranes with varying concentrations of this compound and a fixed concentration of GDP.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination & Filtration: Stop the reaction by rapid filtration through filter plates.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

Caption: A representative experimental workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of cAMP production.

Objective: To confirm the Gi/o-coupling of this compound-mediated receptor activation.

Materials:

-

Whole cells expressing CB1 or CB2 receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

-

Cell Plating: Seed cells in a multi-well plate and grow to desired confluency.

-

Pre-treatment: Incubate cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production. The inhibitory effect of this compound will be measured against this stimulated level.

-

Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's protocol.[12]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data should show a dose-dependent decrease in forskolin-stimulated cAMP levels, from which an IC50 value can be determined.

Preclinical and Clinical Development Summary

Preclinical Rationale

The primary goal for developing this compound was to create a peripherally restricted CB1/CB2 agonist.[6] By limiting brain penetration, it was hypothesized that the compound could provide effective analgesia for neuropathic and inflammatory pain without the psychoactive side effects (e.g., euphoria, dizziness, cognitive impairment) that have hindered the therapeutic use of centrally-acting cannabinoid agonists.[5] Animal studies supported this hypothesis, demonstrating robust analgesic effects in pain models at doses that resulted in low brain uptake in both rats and primates.[2][5][6] The analgesic action was shown to be dependent on the CB1 receptor.[5]

Clinical Trial Outcomes

Despite the promising preclinical data, this compound's performance in human trials was disappointing.

-

Lack of Efficacy: In a study on capsaicin-induced pain and hyperalgesia in healthy volunteers, this compound did not significantly reduce pain compared to placebo.[7] Similarly, in a Phase 2 trial for acute post-operative pain following the surgical removal of a third molar, this compound showed no significant analgesic effect, whereas the active comparator, naproxen, was effective.[8]

-

Unexpected CNS Side Effects: Contrary to the preclinical findings of peripheral restriction, this compound produced clear, dose-dependent, centrally-mediated side effects in humans.[3] The most commonly reported adverse events included postural dizziness, nausea, hypotension, headache, and subjective feelings of being "high" and "sedated".[7][8]

The combination of poor analgesic efficacy and a significant CNS-related side effect profile led to the discontinuation of the clinical development of this compound.[3]

Caption: The logical progression and outcome of this compound's development.

Conclusion

This compound is a well-characterized, high-affinity CB1/CB2 receptor full agonist that serves as an important case study in cannabinoid drug development. While it demonstrated a promising preclinical profile as a peripherally restricted analgesic, its failure in human trials highlights the significant challenges in translating animal models of pain and brain penetration to the clinical setting. The experience with this compound underscores the difficulty in separating the therapeutic analgesic effects of CB1 receptor activation from undesirable central nervous system side effects. The data and methodologies associated with its development remain valuable for scientists working on novel analgesics and GPCR-targeted therapies.

References

- 1. abmole.com [abmole.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. AZD-1940 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

AZD1940: A Technical Guide to its Peripheral Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1940 is a potent cannabinoid agonist with high affinity for both the CB1 and CB2 receptors. Developed by AstraZeneca for the treatment of neuropathic pain, it was designed to be peripherally selective, thereby avoiding the central nervous system (CNS) side effects associated with cannabinoid receptor activation in the brain. Preclinical studies in animals suggested good peripheral selectivity and analgesic efficacy. However, human clinical trials revealed a disappointing lack of analgesic effect in various pain models, coupled with unexpected, dose-dependent CNS-related adverse events. This guide provides a comprehensive overview of the available technical data on the peripheral selectivity of this compound, summarizing key quantitative data, detailing experimental protocols from published studies, and visualizing relevant pathways and workflows.

In Vitro Pharmacology: Receptor Binding and Functional Activity

This compound is a high-affinity agonist for both human cannabinoid receptors, CB1 and CB2.[1]

Table 1: In Vitro Binding Affinity of this compound [1][2]

| Receptor | Species | Parameter | Value |

| CB1 | Human | pKi | 7.93 |

| CB2 | Human | pKi | 9.06 |

Experimental Protocol: Radioligand Binding Assay (General Methodology)

While the specific details of the binding assays for this compound are not publicly available, a general protocol for determining cannabinoid receptor binding affinity is as follows:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A radiolabeled cannabinoid agonist or antagonist (e.g., [3H]CP-55,940) is used.

-

Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Preclinical In Vivo Pharmacology: Evidence for Peripheral Selectivity

Preclinical studies in rodents and non-human primates were crucial in establishing the initial hypothesis of this compound's peripheral selectivity.

Low Brain Penetration

A key characteristic supporting the peripheral selectivity of this compound is its limited ability to cross the blood-brain barrier.

Table 2: Brain Penetration of this compound [2]

| Species | Parameter | Value |

| Rat | Brain-Plasma Partition Coefficient | 0.04 |

Experimental Protocol: Brain-Plasma Partition Coefficient Determination (General Methodology)

The brain-plasma partition coefficient (Kp) is a measure of the total concentration of a drug in the brain relative to the total concentration in the plasma at steady state. A common method to determine this is:

-

Drug Administration: The compound is administered to animals (e.g., rats) until steady-state concentrations are achieved. This can be done via continuous intravenous infusion.

-

Sample Collection: At steady state, blood and brain tissue are collected.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Concentration Analysis: The concentration of the drug in plasma and brain homogenate is determined using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The Kp is calculated as the ratio of the total brain concentration to the total plasma concentration.

PET Imaging in Non-Human Primates

Positron Emission Tomography (PET) imaging with a radiolabeled version of this compound, [11C]this compound, provided direct visual evidence of its low brain uptake.

Experimental Protocol: PET Imaging with [11C]this compound

This protocol is based on the study by Schou et al. (2013):

-

Radiolabeling: this compound is radiolabeled with carbon-11 (B1219553).

-

Animal Model: A cynomolgus monkey is used for the study.

-

Administration: [11C]this compound is administered intravenously as a microdose.

-

PET Scanning: Dynamic PET scans of the brain are acquired.

-

Data Analysis: Time-activity curves are generated for different brain regions to quantify the uptake and distribution of the radiotracer.

The study confirmed low brain uptake of [11C]this compound in the non-human primate.

Analgesic Efficacy in Animal Models of Pain

This compound demonstrated analgesic effects in preclinical models of inflammatory and neuropathic pain.[3][4] The analgesic action was shown to be mediated by peripheral CB1 receptors.[4] While specific protocols for these studies are not detailed in the publicly available literature, they likely involved standard models such as:

-

Inflammatory Pain: Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema, with pain assessment using von Frey filaments (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

-

Neuropathic Pain: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve, with pain behaviors assessed as above.

Clinical Development: The Disconnect Between Preclinical Promise and Human Reality

Despite the promising preclinical data, this compound failed to demonstrate analgesic efficacy in human clinical trials and produced unexpected CNS side effects.

Human Capsaicin-Induced Pain Model

A study in healthy volunteers using the capsaicin (B1668287) pain model did not show any significant analgesic effect of this compound compared to placebo.[5]

Table 3: Summary of the Capsaicin Pain Model Study [5]

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, crossover study. |

| Participants | 44 healthy male volunteers. |

| Treatment | Single oral doses of this compound (400 µg and 800 µg) or placebo. |

| Pain Model | Intradermal capsaicin injection to induce ongoing pain and hyperalgesia. |

| Primary Outcome | Pain intensity assessed on a visual analogue scale (VAS). |

| Key Findings | No significant difference in pain scores between this compound and placebo. Dose-dependent, mild-to-moderate CNS-related (feeling "high" and "sedated") and gastrointestinal adverse events were observed. |

Experimental Protocol: Human Capsaicin Pain Model [5]

-

Participants: Healthy volunteers meeting specific inclusion and exclusion criteria.

-

Drug Administration: Oral administration of this compound or placebo.

-

Capsaicin Administration: Intradermal injection of capsaicin into the forearm.

-

Pain Assessment: Participants rate their pain intensity on a VAS at multiple time points. Areas of mechanical and thermal hyperalgesia are also mapped.

-

CNS Effects Assessment: Subjective CNS effects are measured using Visual Analogue Mood Scales (VAMS).

Post-Operative Dental Pain Model

A clinical trial in patients undergoing third molar extraction also failed to show an analgesic effect of this compound.[6]

Table 4: Summary of the Dental Pain Model Study [6]

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled study. |

| Participants | 151 patients undergoing surgical removal of an impacted lower third molar. |

| Treatment | Single oral dose of this compound (800 µg), naproxen (B1676952) (500 mg), or placebo administered before surgery. |

| Primary Outcome | Pain intensity assessed on a VAS over 8 hours post-surgery. |

| Key Findings | No significant difference in pain scores between this compound and placebo. Naproxen was significantly more effective than placebo. This compound was associated with CNS effects (postural dizziness, feeling "high" and "sedated") and nausea. |

Experimental Protocol: Post-Operative Dental Pain Model [6]

-

Participants: Patients scheduled for third molar extraction.

-

Drug Administration: Pre-operative oral administration of this compound, an active comparator (naproxen), or placebo.

-

Surgical Procedure: Standardized surgical removal of the impacted tooth.

-

Pain Assessment: Patients rate their pain intensity on a VAS at regular intervals post-operatively. Use of rescue medication is also recorded.

-

Adverse Event Monitoring: All adverse events are recorded throughout the study.

Visualizing the Science of this compound

Signaling Pathways

References

- 1. Radiolabeling of the cannabinoid receptor agonist this compound with carbon-11 and PET microdosing in non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

AZD1940: A Technical Guide to its Structure, Properties, and Receptor Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1940, also known as ART-2713, is a synthetic, orally active benzimidazole (B57391) derivative that acts as a high-affinity agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] Developed by AstraZeneca, it was initially investigated as a peripherally selective analgesic for the treatment of neuropathic pain.[2][3] The rationale behind its development was to harness the analgesic properties of cannabinoid receptor activation while minimizing the central nervous system (CNS) side effects associated with centrally acting CB1 agonists.[4] Despite demonstrating promising preclinical activity, this compound ultimately failed to show significant analgesic efficacy in human clinical trials and produced unexpected centrally-mediated side effects, leading to the discontinuation of its development.[2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound.

Chemical Structure and Properties

This compound is characterized by a central benzimidazole core, substituted at various positions to achieve high affinity and agonist activity at cannabinoid receptors.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide | [2] |

| CAS Number | 881413-29-2 | [2] |

| Molecular Formula | C20H29F2N3O2S | [2] |

| Molecular Weight | 413.53 g/mol | [2] |

| Calculated logP | 4.35 | Predicted |

| Calculated pKa | 9.7 (most basic) | Predicted |

| Canonical SMILES | CCS(=O)(=O)Nc1ccc2c(c1)nc(n2CC3CCC(CC3)(F)F)C(C)(C)C | [2] |

Note: Predicted values for logP and pKa were obtained using online chemical property prediction tools and should be considered as estimates.

Pharmacological Profile

This compound is a potent agonist at both human CB1 and CB2 receptors, exhibiting full agonism in functional assays.[6] Its binding affinity has been well-characterized through radioligand binding assays.

Table 2: Binding Affinity of this compound at Human Cannabinoid Receptors

| Receptor | pKi | Reference |

| Human CB1 | 7.93 | [6] |

| Human CB2 | 9.06 | [6] |

While specific EC50 values from functional assays such as GTPγS or cAMP assays are not consistently reported in publicly available literature, the characterization of this compound as a "full agonist" indicates that it is capable of eliciting a maximal response from the CB1 and CB2 receptors.[6]

Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated that orally administered this compound produced robust analgesic effects.[4][6] A key feature highlighted in these studies was its low brain uptake at analgesic doses, suggesting peripheral restriction.[4] However, clinical trials in humans did not replicate these analgesic effects for conditions such as post-operative dental pain and capsaicin-induced pain.[2][5] Furthermore, dose-dependent CNS-related adverse events, including dizziness and nausea, were observed, indicating that the intended peripheral selectivity was not fully achieved in humans.[2][5]

Signaling Pathways

As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades typical of Gi/o protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

AZD1940 for Neuropathic Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1940 is a peripherally acting, mixed cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) agonist developed by AstraZeneca.[1] It was investigated as a potential analgesic for neuropathic pain, with the hypothesis that by limiting its action to the peripheral nervous system, the therapeutic benefits of cannabinoid receptor activation could be achieved without the central nervous system (CNS) side effects typically associated with cannabinoids.[1][2] This technical guide provides a comprehensive overview of the research on this compound for neuropathic pain, presenting available data, experimental protocols, and relevant biological pathways.

Core Data Summary

Preclinical Research

While multiple sources indicate that this compound demonstrated analgesic efficacy in preclinical rodent models of inflammatory and neuropathic pain through a CB1 receptor-dependent mechanism with low brain uptake, specific quantitative data from these studies are not extensively available in the public domain.[2][3] The preclinical development aimed to establish a therapeutic window that would provide pain relief without CNS-related adverse events.[2]

Clinical Research

Clinical trials in humans, however, did not replicate the promising analgesic effects observed in preclinical settings. Two key clinical studies evaluated the efficacy of this compound in acute pain models intended to be predictive of efficacy in neuropathic pain.

Table 1: Quantitative Data from Human Clinical Trials of this compound

| Study | Pain Model | Drug Doses | Key Outcome Measures | Results | Adverse Events |

| Kalliomäki et al., 2013 | Capsaicin-Induced Pain and Hyperalgesia | Single oral doses of 400 µg and 800 µg | Pain intensity (Visual Analogue Scale - VAS), Primary and Secondary Hyperalgesia | No significant attenuation of ongoing pain, primary or secondary hyperalgesia compared to placebo.[4] | Mild-to-moderate CNS-related and gastrointestinal adverse events; feelings of being 'high' and 'sedated' were reported.[4] |

| Kalliomäki et al., 2013 | Post-Operative Pain after Third Molar Surgical Removal | Single oral dose of 800 µg | Post-operative pain (VAS), Time to rescue medication | No significant difference in pain scores compared to placebo; no significant difference in time to or amount of rescue medication used.[5] | Postural dizziness, nausea, hypotension, and headache were commonly observed.[5] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by acting as an agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism of action relevant to analgesia involves the activation of these receptors on peripheral sensory neurons.

CB1/CB2 Receptor Signaling Cascade

The binding of this compound to CB1 and CB2 receptors, which are coupled to the inhibitory G-protein (Gi/o), initiates a signaling cascade that ultimately reduces neuronal excitability. This involves:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: Activation of G-proteins leads to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence gene transcription and other cellular processes.

Experimental Protocols

Preclinical Neuropathic Pain Model (Generalized Workflow)

While specific protocols for this compound are not publicly detailed, a typical experimental workflow for evaluating a compound in a rodent model of neuropathic pain is as follows.

Human Capsaicin-Induced Pain Model

Objective: To assess the analgesic and antihyperalgesic effects of this compound in a human model of cutaneous sensitization.

Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[4]

Participants: Healthy male volunteers.[4]

Procedure:

-

Drug Administration: Participants received a single oral dose of this compound (400 µg or 800 µg) or placebo.[4]

-

Pain and Primary Hyperalgesia Induction: Intradermal injection of capsaicin (B1668287) into the forearm to induce ongoing pain and primary hyperalgesia at the injection site.[4]

-

Secondary Hyperalgesia Induction: Topical application of capsaicin cream on the calf to induce a larger area of secondary hyperalgesia (pain in response to light touch).[4]

-

Assessments:

-

Ongoing Pain: Rated on a 0-100 mm Visual Analogue Scale (VAS).[4]

-

Primary Hyperalgesia: Assessed by measuring heat pain thresholds.[4]

-

Secondary Hyperalgesia: The area of mechanical allodynia was mapped.[4]

-

CNS Effects: Assessed using Visual Analogue Mood Scales (VAMS) for feelings such as 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[4]

-

Post-Operative Pain after Third Molar Surgical Removal

Objective: To evaluate the analgesic efficacy of this compound in a model of acute post-operative pain.

Study Design: A randomized, double-blind, placebo-controlled study.[5]

Participants: Patients scheduled for the surgical removal of an impacted lower third molar.[5]

Procedure:

-

Drug Administration: Participants received a single oral dose of 800 µg this compound, 500 mg naproxen (B1676952) (as a positive control), or placebo 1.5 hours before surgery.[5]

-

Surgical Procedure: Surgical removal of an impacted lower third molar.

-

Assessments:

-

Post-Operative Pain: Ongoing pain and pain on jaw movement were assessed on a 0-100 mm VAS for 8 hours post-operatively.[5]

-

Rescue Medication: The time to the first request for rescue medication (acetaminophen) was recorded.[5]

-

Subjective Cannabinoid Effects: Assessed using the Visual Analogue Mood Scale (VAMS).[5]

-

Conclusion

This compound was developed as a peripherally restricted CB1/CB2 receptor agonist with the aim of providing analgesia for neuropathic pain without CNS side effects. While preclinical studies were reportedly positive, clinical trials in human pain models did not demonstrate significant analgesic efficacy at the doses tested.[4][5] The emergence of mild CNS effects at higher doses in clinical trials suggests that achieving a therapeutic window for analgesia without central effects was challenging.[4] The data and protocols summarized in this guide provide a technical overview of the research trajectory of this compound and highlight the translational difficulties in cannabinoid-based analgesia research.

References

- 1. AZD-1940 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of AZD1940: A Peripherally Selective Cannabinoid Agonist

An In-depth Technical Guide on the Discovery, Preclinical Development, and Clinical Evaluation of a Novel Analgesic Candidate

Abstract

AZD1940, also known as ART-2713 or NEO-1940, emerged from AstraZeneca's drug discovery program as a promising non-central nervous system (CNS) penetrating cannabinoid receptor agonist for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the history and development of this compound, from its initial discovery and promising preclinical profile to its ultimate discontinuation following disappointing clinical trial results. We will delve into its mechanism of action, summarize the key quantitative data from preclinical and clinical studies, and provide detailed experimental methodologies for the pivotal assays and models employed in its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the challenges of translating preclinical efficacy to clinical success, particularly in the complex field of cannabinoid pharmacology.

Introduction: The Quest for Peripherally-Restricted Cannabinoid Analgesics

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has long been a target for the development of novel analgesics.[1] CB1 receptors are highly expressed in the CNS and mediate the psychoactive effects of cannabinoids, while also playing a significant role in pain modulation.[1] CB2 receptors are primarily found in immune cells and are involved in inflammatory processes.[1] The therapeutic potential of targeting these receptors for pain relief has been hampered by the undesirable CNS side effects associated with direct CB1 receptor agonists. This led to a focused effort in the pharmaceutical industry to develop peripherally selective cannabinoid agonists – compounds that could elicit analgesic effects in the peripheral nervous system without crossing the blood-brain barrier and causing psychoactivity. This compound was a key candidate in this endeavor.

Discovery and Development History

Developed by AstraZeneca, this compound is a potent, orally active, full agonist at both human CB1 and CB2 receptors.[1] Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated robust analgesic effects.[1][2] Furthermore, these studies suggested low brain uptake of the compound at analgesic doses in both rats and primates, fueling optimism for its clinical development as a peripherally-restricted analgesic.[2][3]

However, the transition from preclinical promise to clinical reality proved challenging. Phase 2 clinical trials in humans for post-operative dental pain and capsaicin-induced pain failed to demonstrate significant analgesic efficacy compared to placebo.[4][5] Paradoxically, despite its intended peripheral action, dose-dependent and centrally-mediated side effects, such as dizziness, sedation, and nausea, were observed.[3][4] This combination of a lack of efficacy and unexpected CNS effects ultimately led to the discontinuation of the clinical development of this compound.

Mechanism of Action

This compound is a high-affinity agonist for both CB1 and CB2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[3]

Signaling Pathway of this compound at CB1 and CB2 Receptors

Quantitative Data

Table 1: In Vitro Binding Affinity of this compound

| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |

| CB1 | Human | Radioligand Binding | 7.93 | 11.7 | [1] |

| CB2 | Human | Radioligand Binding | 9.06 | 0.87 | [1] |

Table 2: Overview of Key Human Clinical Trials

| Trial Identifier | Phase | Condition | Doses | Key Findings | Reference |

| NCT00659490 | 2 | Post-operative dental pain | 800 µg single dose | No significant difference in pain relief compared to placebo. | [4][6] |

| Not registered | 2 | Capsaicin-induced pain | 400 µg and 800 µg single doses | No significant attenuation of pain or hyperalgesia. Dose-dependent CNS side effects observed. | [3][7] |

| NCT00689780 | 1 | Chronic low back pain | Multiple ascending doses | Study focused on safety, tolerability, and pharmacokinetics. Results not published in detail. | [8] |

Experimental Protocols

While the specific, proprietary protocols used by AstraZeneca are not publicly available, the following sections describe the standard methodologies for the key experiments conducted during the development of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

General Protocol (Radioligand Competition Binding):

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue (for CB1).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) is used.

-

Radioligand: A radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g., [3H]CP-55,940) is used at a concentration near its Kd.

-

Competition: Increasing concentrations of unlabeled this compound are incubated with the cell membranes and the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Pain Models

Objective: To evaluate the analgesic efficacy of this compound in animal models of pain.

General Protocol (Neuropathic Pain - e.g., Chronic Constriction Injury Model in Rats):

-

Model Induction: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures to induce a neuropathic pain state.

-

Behavioral Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.

-

Drug Administration: this compound is administered orally at various doses.

-

Data Collection: Paw withdrawal thresholds are measured at multiple time points after drug administration.

-

Data Analysis: The reversal of allodynia is calculated as a percentage of the maximum possible effect.

General Protocol (Inflammatory Pain - e.g., Complete Freund's Adjuvant (CFA) Model in Rats):

-

Model Induction: CFA is injected into the plantar surface of a rat's hind paw to induce localized inflammation and hyperalgesia.

-

Behavioral Assessment: Thermal hyperalgesia (increased sensitivity to a noxious heat stimulus) is assessed using a plantar test apparatus. The paw withdrawal latency is measured.

-

Drug Administration: this compound is administered orally at various doses.

-

Data Collection: Paw withdrawal latencies are measured at multiple time points after drug administration.

-

Data Analysis: The increase in paw withdrawal latency (analgesic effect) is determined.

Human Experimental Pain Models

Objective: To assess the analgesic efficacy of this compound in controlled pain models in healthy volunteers.

Protocol (Capsaicin-Induced Pain and Hyperalgesia): [7][9]

-

Subject Population: Healthy male volunteers.

-

Drug Administration: Single oral doses of this compound (e.g., 400 µg and 800 µg) or placebo are administered in a double-blind, crossover design.

-

Pain Induction: Intradermal injection of capsaicin (B1668287) is used to induce ongoing pain and primary hyperalgesia. Topical application of capsaicin cream is used to induce secondary hyperalgesia.

-

Pain Assessment:

-

Ongoing pain intensity is rated on a Visual Analogue Scale (VAS).

-

The area of secondary hyperalgesia to light touch is mapped.

-

Heat pain thresholds are determined.

-

-

CNS Effects Assessment: Subjective CNS effects are assessed using Visual Analogue Mood Scales (VAMS) for feelings such as 'high' and 'sedated'.[6]

-

Data Analysis: Changes in pain scores, hyperalgesia areas, and VAMS scores are compared between this compound and placebo treatments.

Experimental Workflow Diagrams

References

- 1. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unravelling the Mystery of Capsaicin: A Tool to Understand and Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human experimental pain models: A review of standardized methods in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Study protocol: understanding pain after dental procedures, an observational study within the National Dental PBRN - PMC [pmc.ncbi.nlm.nih.gov]

AZD1940: A Technical Guide to the Development of a Peripherally Selective Cannabinoid Agonist

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1940, a novel peripherally selective cannabinoid CB1/CB2 receptor agonist, was developed by AstraZeneca for the treatment of neuropathic pain. Preclinical studies in rodent models of inflammatory and neuropathic pain suggested a promising analgesic profile with minimal central nervous system (CNS) penetration. However, the compound failed to demonstrate efficacy in human clinical trials for acute pain and produced unexpected centrally-mediated side effects. This technical guide provides a comprehensive overview of the development history of this compound, summarizing its mechanism of action, preclinical rationale, and the outcomes of its clinical evaluation. Detailed methodologies for the key clinical trials are provided, along with a summary of the available quantitative data.

Introduction

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in modulating pain and inflammation. While activation of CB1 receptors in the CNS produces analgesia, it is also associated with undesirable psychoactive effects. This has driven the development of peripherally restricted cannabinoid agonists that aim to provide pain relief by targeting peripheral CB1 and CB2 receptors, thereby avoiding central side effects. This compound was designed as such a molecule, demonstrating high affinity for both CB1 and CB2 receptors with the goal of treating neuropathic pain.[1]

Mechanism of Action and Preclinical Development

This compound is an orally active, full agonist at both human CB1 and CB2 receptors.[1] The rationale for its development was based on the principle of activating peripheral cannabinoid receptors to induce analgesia without the psychoactive effects associated with central CB1 receptor activation.[1]

Preclinical Pharmacology

Detailed quantitative data from the preclinical pharmacology of this compound, including specific binding affinities (Ki), in-vitro functional potencies (EC50 or IC50) from assays such as GTPγS, and comprehensive pharmacokinetic profiles in animals, are not extensively reported in publicly available literature. The available information indicates that this compound showed a CB1 receptor-dependent analgesic effect in rodent models of inflammatory and neuropathic pain.[1] Furthermore, preclinical studies in both rats and primates suggested low brain uptake of the compound at doses that produced anti-nociceptive effects.[1]

Preclinical Pain Models

The specific protocols for the inflammatory and neuropathic pain models used in the preclinical evaluation of this compound are not detailed in the available literature. Generally, such models involve inducing an inflammatory state in the paw of a rodent (e.g., using carrageenan or Complete Freund's Adjuvant) or creating a nerve injury to mimic neuropathic pain, followed by assessment of pain behaviors.

Clinical Development

The clinical development of this compound focused on evaluating its analgesic efficacy and safety in humans. Two key Phase II studies were conducted: one in a model of acute inflammatory pain induced by capsaicin (B1668287) and another in a post-operative dental pain model.

Human Capsaicin-Induced Pain and Hyperalgesia Study

This study aimed to assess the analgesic and psychoactive effects of this compound in a human model of experimental pain.[2]

This was a randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study involving 44 healthy male volunteers.[2] Participants received single oral doses of 400 µg or 800 µg of this compound, or a placebo.[2]

-

Pain Induction :

-

Outcome Measures :

-

Pain Intensity : Measured using a 0-100 mm Visual Analogue Scale (VAS).[2]

-

Heat Pain Thresholds and Area of Mechanical Allodynia : Used to assess primary and secondary hyperalgesia, respectively.[2]

-

Central Nervous System Effects : Subjective mood and psychoactive effects were assessed using the Visual Analogue Mood Scale (VAMS). The VAMS consists of several 100-mm lines where subjects rate feelings such as 'stimulated', 'high', 'anxious', 'sedated', and 'down'.[2]

-

This compound did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[2] However, it did produce mild, dose-dependent CNS effects, with subjects reporting feeling more 'high' and 'sedated' on the VAMS.[2] Mild-to-moderate CNS-related and gastrointestinal adverse events were also reported.[2]

Post-Operative Pain in Third Molar Extraction Study

This study was designed to evaluate the analgesic efficacy of this compound in a real-world acute pain setting.[3]

This was a randomized, double-blind, placebo-controlled study in 151 patients undergoing surgical removal of an impacted lower third molar.[3] Patients were randomized to receive a single oral dose of 800 µg this compound, 500 mg naproxen (B1676952) (as a positive control), or placebo, administered 1.5 hours before surgery.[3]

-

Outcome Measures :

-

Primary Endpoint : Pain intensity as measured by the Area Under the Curve (AUC) of the VAS score from 0 to 8 hours post-surgery (Pain VAS AUC0-8h).[4]

-

Secondary Endpoints : Included pain on jaw movement (VASJM AUC0-8h), time to rescue medication request, and subjective cannabinoid effects assessed by the VAMS.[3]

-

There was no statistically significant difference in pain relief between this compound and placebo.[3] In contrast, naproxen provided significant pain relief compared to placebo.[3] Patients who received this compound did report statistically significant increases in feeling "sedated" and "high" on the VAMS compared to placebo.[3] The most common adverse events associated with this compound were postural dizziness, nausea, hypotension, and headache.[3]

Data Presentation

Table 1: Summary of this compound Clinical Trials

| Study Parameter | Human Capsaicin-Induced Pain Study [2] | Third Molar Extraction Pain Study [3][4] |

| Study Design | Randomized, double-blind, placebo-controlled, cross-over | Randomized, double-blind, placebo- and active-controlled |

| Patient Population | 44 healthy male volunteers | 151 patients undergoing third molar extraction |

| Treatments | This compound (400 µg, 800 µg), Placebo | This compound (800 µg), Naproxen (500 mg), Placebo |

| Primary Outcome | Pain intensity on VAS | Pain VAS AUC0-8h |

| Efficacy Results | No significant difference from placebo | No significant difference from placebo |

| Key Adverse Events | Mild-to-moderate CNS and gastrointestinal effects | Postural dizziness, nausea, hypotension, headache |

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.

Experimental Workflow: Third Molar Extraction Study

Caption: Workflow of the this compound third molar extraction clinical trial.

Discussion and Conclusion

The development of this compound highlights the challenges in translating preclinical analgesic efficacy into clinical success, particularly for non-opioid pain targets. Despite a strong preclinical rationale for a peripherally restricted cannabinoid agonist, this compound failed to demonstrate analgesic efficacy in two different human acute pain models.[2][3] The emergence of centrally mediated side effects, such as dizziness and feelings of being "high," was unexpected given the preclinical data suggesting low brain penetration.[1][2][3] This discrepancy suggests that either the brain exposure was higher than predicted in humans at the doses tested, or that the compound's effects were more sensitive to minimal CNS receptor occupancy than anticipated.

The failure of this compound underscores the complexities of cannabinoid pharmacology and the difficulty of developing peripherally selective drugs that are devoid of central effects at clinically effective doses. For researchers and drug developers, the story of this compound serves as a critical case study in the development of cannabinoid-based therapeutics and emphasizes the need for improved translational models to better predict human outcomes from preclinical data. The development of this compound by AstraZeneca was ultimately discontinued.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]

An In-depth Technical Guide to AZD1940 (ART-2713, NEO-1940): A Peripherally Selective Cannabinoid Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1940, also known by its alternative names ART-2713 and NEO-1940, is a peripherally selective cannabinoid receptor agonist that has been investigated for its therapeutic potential in neuropathic pain and cancer-related anorexia and cachexia.[1] Developed by AstraZeneca, this synthetic, orally active compound demonstrates high affinity for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] Its design as a peripherally restricted agent was intended to mitigate the central nervous system (CNS) side effects typically associated with cannabinoid receptor activation.[2] While it showed promise in preclinical models, its clinical development for neuropathic pain was halted due to a lack of significant analgesic efficacy and the emergence of CNS-related side effects in human trials.[3][4] However, research into its potential for treating cancer anorexia-cachexia syndrome (CACS) has continued. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological profile, experimental protocols, and clinical findings.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide |

| Alternative Names | This compound, ART-2713, NEO-1940 |

| CAS Number | 881413-29-2 |

| Molecular Formula | C20H29F2N3O2S |